

An In-depth Technical Guide on the Thermodynamic Properties of Methylphosphonic Difluoride

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Compound of Interest

Compound Name: *Methylphosphonic difluoride*

Cat. No.: *B1213503*

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Introduction

Methylphosphonic difluoride (DF), with the chemical formula CH_3POF_2 , is an organophosphorus compound of significant interest due to its role as a key precursor in the synthesis of highly toxic nerve agents, including sarin and soman.[1][2][3] A comprehensive understanding of its thermodynamic properties is crucial for safe handling, storage, and for the development of effective countermeasures and decomposition technologies. This technical guide provides a detailed overview of the core thermodynamic properties of **methylphosphonic difluoride**, outlines the experimental methodologies used for their determination, and presents key chemical pathways involving this compound.

Core Thermodynamic Properties

The thermodynamic properties of **methylphosphonic difluoride** have been experimentally determined, most notably through adiabatic calorimetry. The following tables summarize the key quantitative data available for this compound.

Table 1: Fundamental Thermodynamic and Physical Properties

Property	Value	Unit	Conditions	Reference(s)
Molecular Weight	100.0045	g/mol	-	[1]
Boiling Point	98 - 100	°C	Atmospheric Pressure	
Melting Point	-37	°C	-	
Density	1.3314	g/cm ³	20 °C	
1.359	g/mL	25 °C (77 °F)	[1]	
Vapor Pressure	36	mmHg	25 °C (77 °F)	[1]
Triple Point Temperature	236.34 ± 0.05	K	-	

Table 2: Enthalpy, Entropy, and Heat Capacity

Property	Value	Unit	Conditions	Reference(s)
Enthalpy of Fusion (ΔfusH)	11,878 ± 12	J/mol	At Triple Point	
Entropy of Fusion (ΔfusS)	50.26	J/mol·K	At Triple Point	
Liquid Phase Molar Entropy (S°liquid)	208.3 ± 0.3	J/mol·K	298.15 K, Saturation Pressure	
Gaseous State Molar Entropy (S°gas)	312.7 ± 3	J/mol·K	298.15 K, 1 atm	
Liquid Phase Heat Capacity (Cp,liquid)	145.14	J/mol·K	298.15 K	

Table 3: Temperature-Dependent Thermodynamic Functions (Condensed Phase)

The following data were derived from smoothed values obtained from adiabatic calorimetry measurements.

Temperature (K)	Heat Capacity (Cp) (J/mol·K)	Enthalpy (H° - H°0) (J/mol)	Entropy (S°) (J/mol·K)	Gibbs Free Energy ((G° - H°0)/T) (J/mol·K)
15	7.87	29.5	2.64	-0.69
50	40.58	664.4	20.33	-7.04
100	66.82	3,389	55.31	-21.42
150	85.19	7,163	86.23	-38.54
200	104.22	11,895	114.60	-55.12
236.34 (solid)	120.58	15,983	134.77	-66.53
236.34 (liquid)	136.82	27,861	185.03	-66.53
250	138.45	29,752	192.72	-71.69
298.15	145.14	36,597	208.34	-85.98
335	150.62	42,087	224.22	-100.12

Data extracted and compiled from Furukawa et al. (1964).

Experimental Protocols

The primary experimental technique for determining the thermodynamic properties of **methylphosphonic difluoride** has been adiabatic calorimetry.

Adiabatic Calorimetry for Heat Capacity Measurement

Objective: To measure the heat capacity of **methylphosphonic difluoride** over a range of temperatures in its solid and liquid phases.

Apparatus:

- A gold-plated copper sample vessel with a re-entrant well for a heater and a platinum resistance thermometer.
- An adiabatic shield surrounding the sample vessel, with its temperature controlled to match that of the sample, minimizing heat exchange with the surroundings.
- A high-vacuum system to evacuate the space between the sample vessel and the adiabatic shield.
- A precision timer and electrical measurement instruments (potentiometer, standard resistors, etc.) to accurately determine the energy input.

Methodology:

- Sample Purification: Due to the high reactivity and toxicity of **methylphosphonic difluoride**, purification is performed in a closed glass system. This involves slow crystallization and fractional melting procedures to achieve high purity.
- Sample Loading: A known mass of the purified liquid sample is distilled under vacuum into the pre-weighed, cooled sample vessel. The vessel is then sealed.
- Calorimetric Measurement:
 - The sample is cooled to the starting temperature (e.g., near liquid helium or liquid nitrogen temperatures).
 - A known amount of electrical energy is supplied to the heater in the sample vessel for a specific duration, causing a small, controlled increase in temperature.
 - The temperature of the adiabatic shield is continuously and automatically adjusted to remain as close as possible to the temperature of the sample vessel, thereby creating an adiabatic condition (no heat loss or gain).

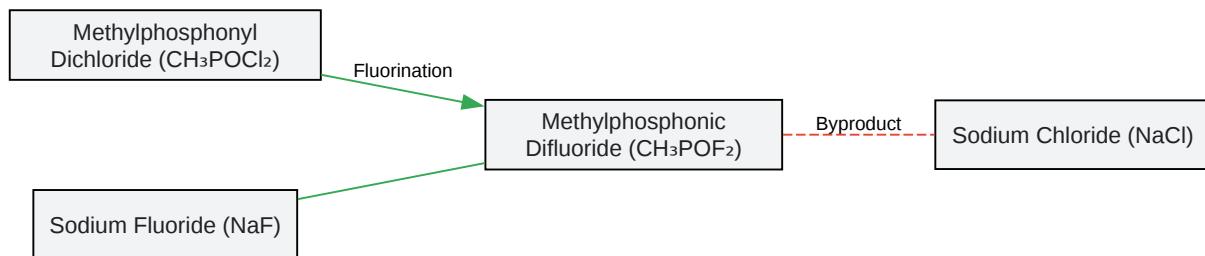
- The initial and final equilibrium temperatures of the sample are precisely measured using the platinum resistance thermometer.
- The heat capacity of the sample is calculated from the energy input and the observed temperature rise, after accounting for the heat capacity of the empty sample vessel (determined in separate experiments).
- Data Analysis: The measurements are repeated over the entire temperature range of interest. The collected data points are then used to generate a smoothed curve of heat capacity versus temperature. From this, other thermodynamic functions such as enthalpy, entropy, and Gibbs free energy are calculated by numerical integration.

Chemical Pathways and Relationships

Methylphosphonic difluoride is a central molecule in several key chemical transformations, primarily its synthesis from a dichloro- precursor and its subsequent conversion to nerve agents.

Synthesis of Methylphosphonic Difluoride

The most common laboratory and industrial synthesis of **methylphosphonic difluoride** involves the fluorination of methylphosphonyl dichloride (CH_3POCl_2). This can be achieved using various fluorinating agents, such as sodium fluoride (NaF) or hydrogen fluoride (HF).

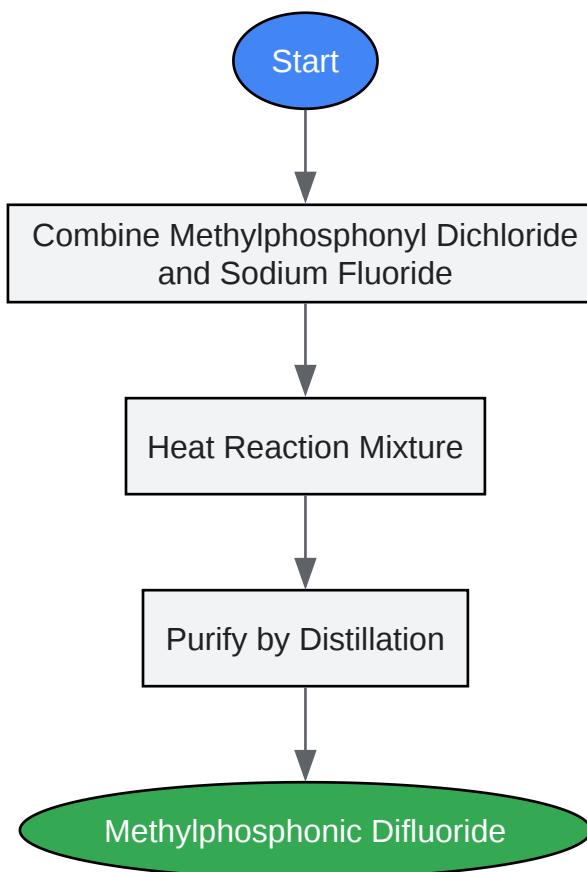


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Caption: Synthesis of **Methylphosphonic Difluoride**.

Experimental Workflow for Synthesis:

- Methylphosphonyl dichloride is reacted with a fluorinating agent, such as sodium fluoride.
- The reaction is typically carried out in a solvent or, in some procedures, without a solvent at elevated temperatures.
- The reaction mixture is heated to drive the substitution of chlorine atoms with fluorine atoms.
- The product, **methylphosphonic difluoride**, is then purified, often by distillation, to separate it from the salt byproduct (e.g., sodium chloride) and any unreacted starting materials.



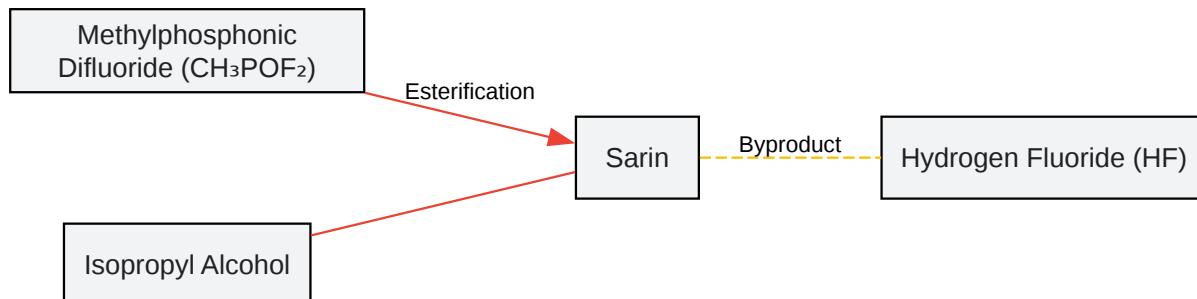
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Caption: Experimental Workflow for DF Synthesis.

Reaction to Form Sarin

Methylphosphonic difluoride is a direct precursor to the nerve agent sarin. The synthesis involves the reaction of **methylphosphonic difluoride** with isopropyl alcohol. This reaction is

often carried out in the presence of an amine, such as isopropylamine, which acts as a hydrogen fluoride scavenger.

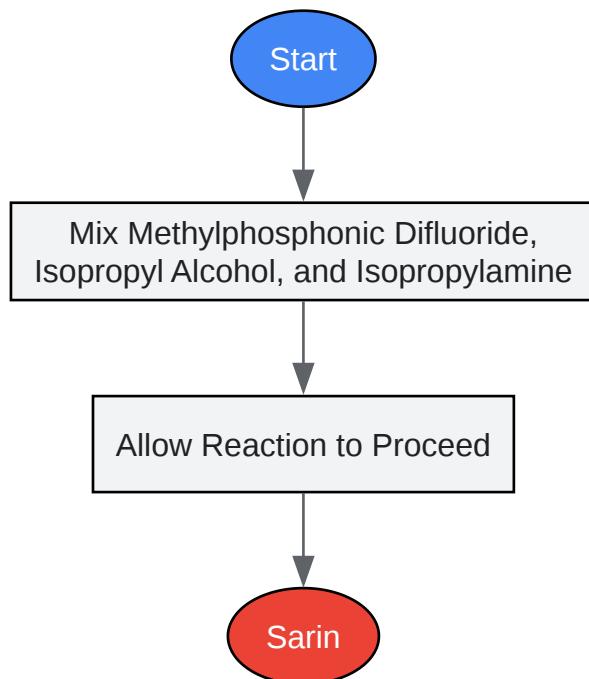


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Caption: Reaction of DF to form Sarin.

Experimental Workflow for Sarin Synthesis:

- **Methylphosphonic difluoride** is mixed with isopropyl alcohol.
- An acid scavenger, such as isopropylamine, is typically included in the reaction mixture to neutralize the hydrogen fluoride byproduct that is formed.
- The reaction proceeds to form O-isopropyl methylphosphonofluoridate (Sarin).
- Due to the extreme toxicity of the product, this synthesis is only performed under strict, controlled conditions in specialized laboratories.



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Caption: Experimental Workflow for Sarin Synthesis.

Conclusion

The thermodynamic properties of **methylphosphonic difluoride** are well-characterized, primarily due to the detailed calorimetric studies conducted in the mid-20th century. This data is fundamental for chemical safety and for understanding the energetics of its synthesis and subsequent reactions. The chemical pathways leading from its precursor and to the formation of highly toxic compounds underscore the importance of stringent control over this substance. The information presented in this guide serves as a critical resource for researchers and professionals working in fields where a deep understanding of this compound is essential.

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